ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride
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Overview
Description
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride is a chemical compound that combines a phosphine ligand with palladium dichloride. This compound is known for its applications in catalysis, particularly in cross-coupling reactions which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride typically involves the reaction of ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized palladium species.
Reduction: It can also be reduced, typically in the presence of reducing agents, to form lower oxidation state palladium complexes.
Substitution: The compound can participate in substitution reactions where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species.
Scientific Research Applications
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, aiding in the synthesis of compounds with potential therapeutic applications.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), contributing to the development of new medications.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the phosphine ligand to the palladium center. This coordination facilitates the activation of substrates in catalytic cycles, enabling various chemical transformations. The molecular targets and pathways involved include the formation of palladium-carbon bonds, which are crucial in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex used in similar catalytic applications.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in cross-coupling reactions.
Bis(dibenzylideneacetone)palladium(0): A palladium(0) complex with applications in organic synthesis.
Uniqueness
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride is unique due to the presence of the trifluoromethyl group, which can influence the electronic properties of the compound, potentially enhancing its catalytic activity and selectivity in certain reactions.
Properties
CAS No. |
887919-36-0 |
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Molecular Formula |
C30H44Cl2F6P2Pd |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;dichloropalladium |
InChI |
InChI=1S/2C15H22F3P.2ClH.Pd/c2*1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18;;;/h2*7-10H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ATVRGWRBZLLSJD-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.[Cl-].[Cl-].[Pd+2] |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.Cl[Pd]Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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